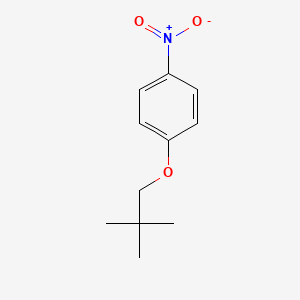

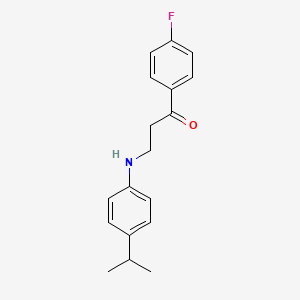

1-(新戊氧基)-4-硝基苯

描述

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .科学研究应用

纳米技术

1-(新戊氧基)-4-硝基苯: 可能在合成新型纳米结构材料中发挥作用。这些材料可以被设计成具有特定特性,例如高强度、独特的电导率或特殊的光学行为。 在纳米技术中,该化合物可用于修饰纳米颗粒的表面性质,增强其与其他物质的相互作用或其在各种环境中的稳定性 .

光子学

在光子学领域,1-(新戊氧基)-4-硝基苯 可用于开发新型光子材料,这些材料以创新方式与光相互作用。这些材料可应用于激光器、LED 和光学传感器等设备。 该化合物的性质可能会影响这些材料的吸收和发射光谱,使其在创建具有特定光波长的组件方面具有价值 .

能量转换

该化合物可能参与改善太阳能电池和燃料电池等能量转换装置的研究。其化学结构可能有利于开发促进电子转移或提高这些装置整体效率的组件。 例如,它可能是提高染料敏化太阳能电池能量转换效率的新型涂层或添加剂的一部分 .

化学传感

1-(新戊氧基)-4-硝基苯: 可用于创建灵敏的化学传感器。这些传感器可以高精度地检测环境污染物或有害物质。 该化合物与特定化学物质的反应性可以被利用,当目标分子存在时会产生可测量的信号 .

生物医学技术

在生物医学研究中,该化合物可以帮助设计新的药物递送系统或诊断工具。 其分子结构可能是创建纳米颗粒的关键,这些纳米颗粒可以将治疗剂输送到体内的特定部位,或用于成像技术来可视化生物过程 .

环境修复

最后,1-(新戊氧基)-4-硝基苯 可能对环境修复工作有所帮助。它可以是旨在去除水或空气中污染物的催化剂或吸附剂的一部分。 该化合物与各种污染物相互作用的能力可能使其能够有效地分解或捕获有害物质,从而有助于清洁环境 .

作用机制

安全和危害

属性

IUPAC Name |

1-(2,2-dimethylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOUOBFZAWXHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)

![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)

![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/no-structure.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)

![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)

![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)